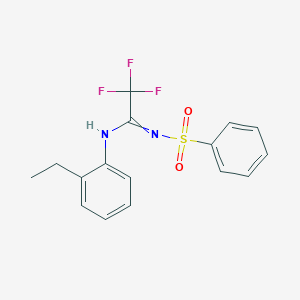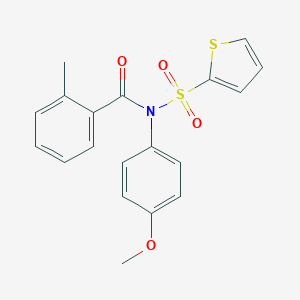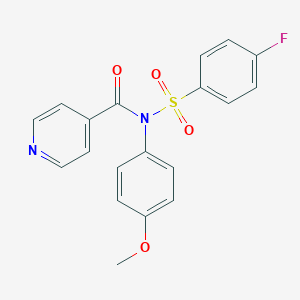![molecular formula C12H13ClN2O2S B284108 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide, also known as CM-675, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to be effective in a number of different lab experiments. In
Mechanism of Action
The mechanism of action for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to inhibit the activity of dipeptidyl peptidase IV (DPP-IV), which is an enzyme that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has a variety of biochemical and physiological effects that make it a promising candidate for scientific research. Some of these effects include the inhibition of DPP-IV activity, the reduction of blood glucose levels, and the enhancement of insulin secretion.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide in lab experiments is its ability to inhibit DPP-IV activity, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be suitable for use in certain types of experiments.
Future Directions
There are a number of future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide. One potential area of focus is the development of new drugs based on this compound, particularly for the treatment of diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide and its effects on various biological processes. Finally, new synthesis methods and purification techniques may be developed to make this compound more accessible for use in scientific research.
Synthesis Methods
The synthesis method for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide involves a multi-step process that begins with the reaction of 4-chloro-2-methoxy-5-methylphenylamine with ethyl chloroacetate in the presence of sodium hydride. This reaction results in the formation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxoacetamide. This intermediate is then reacted with sodium thiolate to form N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide, which is the final product.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has a number of potential scientific research applications. One of the most promising uses for this compound is in the development of new drugs for the treatment of various diseases. N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for drug development.
properties
Molecular Formula |
C12H13ClN2O2S |
|---|---|
Molecular Weight |
284.76 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(cyanomethylsulfanyl)acetamide |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-5-10(11(17-2)6-9(8)13)15-12(16)7-18-4-3-14/h5-6H,4,7H2,1-2H3,(H,15,16) |
InChI Key |
KBQSSNNVHUDOIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSCC#N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)


![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)




![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)